Acetamide, N-(2-bromoallyl)-N-cyclohexyl-

Description

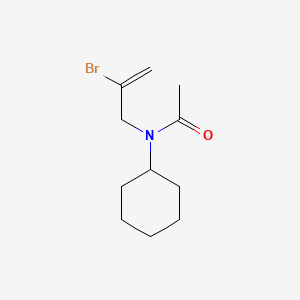

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- (CAS: Not explicitly provided) is a brominated acetamide derivative featuring a cyclohexyl group and a 2-bromoallyl substituent on the nitrogen atom. Its molecular structure combines steric bulk from the cyclohexyl ring with the electrophilic reactivity of the bromoallyl moiety. This compound is primarily utilized in synthetic chemistry, serving as an intermediate for pharmaceuticals or agrochemicals due to its reactive allyl bromide group .

Properties

CAS No. |

102585-32-0 |

|---|---|

Molecular Formula |

C11H18BrNO |

Molecular Weight |

260.17 g/mol |

IUPAC Name |

N-(2-bromoprop-2-enyl)-N-cyclohexylacetamide |

InChI |

InChI=1S/C11H18BrNO/c1-9(12)8-13(10(2)14)11-6-4-3-5-7-11/h11H,1,3-8H2,2H3 |

InChI Key |

GJHFCBPJJAPYAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(=C)Br)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involve large-scale synthesis using automated reactors. The process includes the purification of the compound through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of different amine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions include various substituted amides and amine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research includes its potential use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Substituents : N-cyclohexyl (chair conformation) and N-2-bromoallyl.

- Key Interactions: Potential N–H⋯O hydrogen bonding (similar to cyclohexyl-containing analogs) .

- Electron Effects : Bromoallyl group introduces strong electron-withdrawing character, altering electronic density at the amide carbonyl.

Analogues :

N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC6H4NH-CO-CCl3): Substituents: Meta-chloro or methyl groups on phenyl. Crystal System: Monoclinic or triclinic, with substituents influencing lattice constants via electron-withdrawing effects . Contrast: Bromoallyl in the target compound may induce greater steric hindrance and polarizability compared to aryl substituents.

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide: Substituents: Cyclohexyl (chair conformation) and 2,3-dichlorophenoxy. Interactions: N–H⋯O hydrogen bonding forms 1D chains along the c-axis . Contrast: Phenoxy groups enable π-π stacking, absent in the bromoallyl-substituted target compound.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity Notes |

|---|---|---|---|---|

| N-(2-bromoallyl)-N-cyclohexyl-acetamide | ~268.1 (estimated) | Not reported | Low in water | Allyl bromide group: SN2-prone |

| N-(3-ClC6H4)-2,2,2-trichloro-acetamide | ~291.4 | 145–148 | Moderate in DMSO | Electron-deficient carbonyl |

| N-Cyclohexyl-2-(2,3-dichlorophenoxy) | ~332.2 | 160–162 | Poor in water | Hydrogen-bonded crystalline chains |

Key Observations :

- The bromoallyl group enhances electrophilicity compared to trichloro-acetamides, favoring nucleophilic substitution reactions .

Stability and Reactivity

- Bromoallyl Group : Highly reactive due to allylic bromide, prone to hydrolysis or polymerization under humid conditions .

Biological Activity

Acetamide, N-(2-bromoallyl)-N-cyclohexyl- (C11H18BrNO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, pharmacological evaluation, and biological activity of this compound, drawing on various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of N-(2-bromoallyl)-N-cyclohexylacetamide typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of an appropriate solvent. This reaction yields the desired acetamide compound, which can then be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presence of characteristic functional groups confirms the successful synthesis of the compound.

Enzyme Inhibition

Recent studies have demonstrated that acetamide derivatives exhibit significant enzyme inhibitory activity. For instance, compounds related to acetamides have shown promising results against various enzymes, including urease and carbonic anhydrase. The structure-activity relationship (SAR) analysis indicates that modifications in the acetamide structure can enhance biological activity.

| Compound | Enzyme Target | IC50 (µM) | Remarks |

|---|---|---|---|

| Acetamide, N-(2-bromoallyl)-N-cyclohexyl- | Urease | 22.61 | Effective inhibitor |

| Related Acetamides | Carbonic Anhydrase | 9.95 ± 0.14 | High inhibitory activity |

These findings suggest that the acetamide moiety is crucial for enhancing enzyme inhibition properties.

Antimicrobial Activity

Acetamides have also been evaluated for their antimicrobial properties. Various studies indicate that certain acetamide derivatives exhibit moderate to potent activity against both gram-positive and gram-negative bacteria. The presence of specific substituents, such as methoxy groups or piperazine moieties, has been linked to increased antimicrobial efficacy.

Case Studies

- Urease Inhibition : A study highlighted the effectiveness of acetamide derivatives in inhibiting urease, an enzyme associated with various pathological conditions, including kidney stones and gastric ulcers. The IC50 values demonstrate the potential for these compounds in therapeutic applications targeting urease-related disorders .

- Antimicrobial Evaluation : Another case study focused on synthesizing a series of acetamide derivatives to evaluate their antimicrobial activity against clinical strains of bacteria. Results showed that certain derivatives had significant antibacterial effects, suggesting their potential as lead compounds in antibiotic development .

- Structure-Activity Relationship Studies : Research has indicated that modifications in the acetamide structure can lead to variations in biological activity. For example, substituents on the aromatic ring or changes in the alkyl chain length were found to influence both enzyme inhibition and antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.